molecular formula C5H13ClN2O2 B1432162 (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride CAS No. 1390654-63-3

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

Cat. No. B1432162
CAS RN: 1390654-63-3
M. Wt: 168.62 g/mol
InChI Key: JRBLAWWTSMPINX-UHFFFAOYSA-N
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Description

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride, commonly referred to as DHM, is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid that is soluble in polar solvents such as water, alcohol, and ether. DHM has been used in various scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent.

Scientific Research Applications

DHM has been used in various scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, such as in the synthesis of polymers and drugs. DHM has also been used as a reagent in the synthesis of other compounds, such as in the synthesis of azo dyes. In addition, DHM has been used in the synthesis of peptides, in the synthesis of polymers, and in the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of DHM is not well understood. However, it is thought to act as a nucleophile, meaning that it can react with other molecules and form new bonds. It is also thought to act as a Lewis acid, meaning that it can accept electrons from other molecules and form new bonds. Additionally, DHM is thought to act as a base, meaning that it can donate electrons to other molecules and form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHM have not been extensively studied. However, it is thought to have some effects on the body. It has been shown to have some anti-inflammatory and anti-oxidant properties in animal studies, and it may also have some effects on the immune system. Additionally, DHM has been shown to have some effects on the metabolism of glucose and lipids in animal studies.

Advantages And Limitations For Lab Experiments

DHM has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, DHM is relatively stable and can be stored for long periods of time without degradation. However, DHM can be toxic if handled improperly, and it can be corrosive to certain metals. Additionally, DHM can react with other compounds, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on DHM. One potential direction is to further investigate its biochemical and physiological effects, as well as its effects on the immune system. Additionally, further research could be done on its potential applications in drug synthesis and in the synthesis of other organic compounds. Additionally, further research could be done on its potential toxicity and its potential to react with other compounds. Finally, further research could be done on its potential use as a catalyst in the synthesis of polymers and other compounds.

properties

IUPAC Name

1,4-dioxan-2-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-7-3-5-4-8-1-2-9-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBLAWWTSMPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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